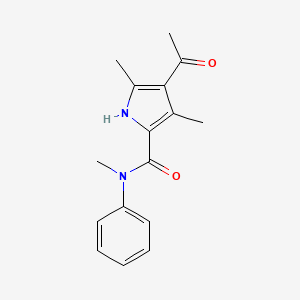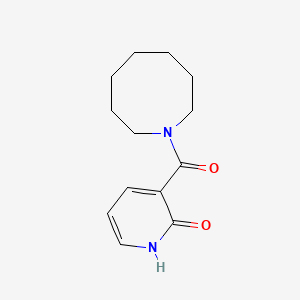
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, URB597 can increase levels of endocannabinoids, leading to potential therapeutic benefits.
Mechanism of Action
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide. Endocannabinoids are known to have analgesic, anti-inflammatory, and anxiolytic effects, among others. By increasing endocannabinoid levels, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide may be able to produce therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects:
In addition to its effects on endocannabinoid levels, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have other biochemical and physiological effects. For example, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction. N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to increase levels of the peptide hormone oxytocin, which is involved in social bonding and may contribute to its effects on anxiety.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its selectivity for FAAH, which means that it does not interact with other enzymes or receptors in the body. This can make it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its short half-life, which means that it may need to be administered multiple times in order to produce sustained effects.
Future Directions
There are many potential future directions for research on N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide and related compounds. Some possible areas of study include:
1. Developing more potent and selective FAAH inhibitors that can produce sustained effects with fewer doses.
2. Studying the effects of FAAH inhibition on other physiological processes beyond pain, anxiety, and addiction.
3. Investigating the potential therapeutic effects of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in human clinical trials.
4. Exploring the role of endocannabinoids in various disease states, such as cancer, neurodegenerative disorders, and inflammatory conditions.
5. Developing new methods for delivering N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide and related compounds, such as through transdermal patches or inhalation.
In conclusion, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is a potent and selective inhibitor of FAAH that has potential therapeutic benefits in a variety of conditions. Its mechanism of action involves increasing levels of endocannabinoids, which have analgesic, anti-inflammatory, and anxiolytic effects. N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been studied extensively in preclinical models and has shown promise as a potential therapeutic agent. Further research is needed to fully understand its effects and potential applications.
Synthesis Methods
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with 1-bromo-2-propanol to form the corresponding ester. This ester is then reacted with piperidine in the presence of a catalyst to form N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide.
Scientific Research Applications
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. In preclinical studies, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce pain and inflammation, improve anxiety-like behaviors, and reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13(2)20-10-8-17(9-11-20)19-18(21)16-7-6-14-4-3-5-15(14)12-16/h6-7,12-13,17H,3-5,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCUHYNVVHOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)







